Tert-butyl 3-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a hydroxyl group, and a hydroxymethyl group attached to a piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate typically involves the protection of the piperidine nitrogen with a tert-butyl group, followed by the introduction of hydroxyl and hydroxymethyl groups. One common method involves the reaction of piperidine with tert-butyl chloroformate to form the tert-butyl carbamate derivative. This intermediate is then subjected to hydroxylation and hydroxymethylation reactions under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 3-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the tert-butyl group can provide steric hindrance, affecting the binding affinity and selectivity of the compound .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate
- Tert-butyl 3-hydroxy-3-(3-methoxyphenyl)piperidine-1-carboxylate
- Tert-butyl 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ringAdditionally, the tert-butyl group enhances the compound’s stability and solubility in organic solvents .
Properties
Molecular Formula |
C11H21NO4 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-5-8(7-13)4-9(14)6-12/h8-9,13-14H,4-7H2,1-3H3 |
InChI Key |
JEEMGQHQMQERIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.